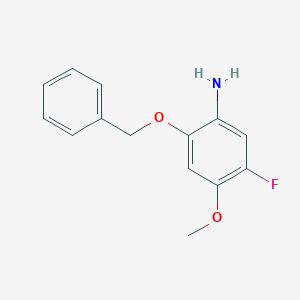

2-(Benzyloxy)-5-fluoro-4-methoxyaniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H14FNO2 |

|---|---|

Molecular Weight |

247.26 g/mol |

IUPAC Name |

5-fluoro-4-methoxy-2-phenylmethoxyaniline |

InChI |

InChI=1S/C14H14FNO2/c1-17-13-8-14(12(16)7-11(13)15)18-9-10-5-3-2-4-6-10/h2-8H,9,16H2,1H3 |

InChI Key |

UIFOJVKSZUBFLM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)OCC2=CC=CC=C2)N)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Benzyloxy 5 Fluoro 4 Methoxyaniline and Its Precursors

Convergent and Linear Synthesis Strategies

The synthesis of complex molecules like 2-(Benzyloxy)-5-fluoro-4-methoxyaniline can be approached through two primary strategies: linear and convergent synthesis. chemistnotes.com A linear synthesis involves the sequential modification of a single starting material in a step-by-step fashion until the final product is formed. pediaa.comyoutube.com In contrast, a convergent synthesis involves the independent preparation of several key fragments of the target molecule, which are then combined in the later stages. chemistnotes.comwikipedia.org

| Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | The target molecule is assembled in a stepwise manner, with each reaction product becoming the starting material for the next step. pediaa.com | Simpler planning and logistics. pediaa.com | Overall yield decreases significantly with each additional step; failures late in the sequence are costly. wikipedia.org |

| Convergent Synthesis | Key fragments of the target molecule are synthesized independently and then combined at a later stage to form the final product. chemistnotes.com | Higher overall yields; greater efficiency; allows for parallel synthesis of fragments. chemistnotes.comwikipedia.org | Requires more complex initial planning to design the fragments and coupling strategy. pediaa.com |

Multi-Step Approaches to the Substituted Aniline (B41778) Scaffold

A plausible linear synthesis for this compound could commence from a commercially available, simpler substituted benzene (B151609). For instance, starting with 2,4-difluoro-1-nitrobenzene, a multi-step sequence can be envisioned:

Selective Methoxylation: A nucleophilic aromatic substitution reaction with a methoxide (B1231860) source could replace the fluorine atom at position 4, which is activated by the electron-withdrawing nitro group.

Benzylation: The remaining fluorine at position 2 could potentially be substituted by a benzyl (B1604629) alcoholate, although this step might face challenges due to lower activation. A more reliable approach would involve reduction of the nitro group first.

Reduction: The nitro group is reduced to an amine (aniline). This is a common transformation, often achieved through catalytic hydrogenation (e.g., using Pd/C) or with reducing agents like tin(II) chloride. nih.govgoogle.com

Protection and Functionalization: The aniline could be protected, followed by introduction of a hydroxyl group, and subsequent benzylation.

A convergent approach, conversely, would involve preparing two or more advanced intermediates. For example, one fragment could be a substituted aniline, like 5-fluoro-4-methoxyaniline, while the other could be a benzylating agent. The final key step would be the introduction of the benzyloxy group onto the aniline scaffold, possibly via an intermediate that facilitates this coupling.

Strategic Retrosynthetic Disconnections for Key Intermediates

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inamazonaws.com For this compound, several logical disconnections can be made:

C-O Bond (Benzyloxy Ether): The most apparent disconnection is the ether linkage. This suggests the final step could be a Williamson ether synthesis between 2-hydroxy-5-fluoro-4-methoxyaniline and a benzyl halide (e.g., benzyl bromide). organic-chemistry.org

C-N Bond (Aniline): Disconnecting the amine group leads back to a nitrobenzene (B124822) precursor, such as 1-(benzyloxy)-4-fluoro-5-methoxy-2-nitrobenzene. The synthesis would then involve the reduction of this nitro group as a late-stage step.

C-O Bond (Methoxy Ether): This disconnection points to a precursor like 2-(benzyloxy)-5-fluoro-4-hydroxyaniline, which would require methoxylation.

C-F Bond (Fluorine): Disconnecting the fluorine atom suggests a precursor such as 2-(benzyloxy)-4-methoxyaniline. A fluorination reaction, such as the Balz-Schiemann reaction on a corresponding diazonium salt, could then be employed. rsc.org

These disconnections reveal a set of key intermediates whose own syntheses must be considered. The most strategically viable precursor is often determined by the relative ease and selectivity of introducing each functional group.

Functional Group Introduction and Transformation

The specific placement of the fluoro, benzyloxy, and methoxy (B1213986) groups on the aniline ring requires a toolbox of selective reactions. The timing and order of these functional group introductions are critical to avoid unwanted side reactions and to ensure the correct regiochemistry.

Fluorination Methodologies in Substituted Anilines

Introducing a fluorine atom onto an aromatic ring can be accomplished through several methods. For substituted anilines, the choice of method depends on the precursor's structure and the desired position of the fluorine atom.

Balz-Schiemann Reaction: This classic method involves the conversion of an aromatic amine to a diazonium tetrafluoroborate (B81430) salt, which is then thermally decomposed to yield the corresponding aryl fluoride (B91410). rsc.org This would be a suitable method if the synthesis started from a non-fluorinated aniline precursor.

Nucleophilic Aromatic Substitution (SNAr): If the aromatic ring contains a good leaving group (like Cl or NO₂) and is activated by strongly electron-withdrawing groups, a fluorine atom can be introduced using a fluoride salt (e.g., KF).

Electrophilic Fluorination: Modern reagents, such as Selectfluor®, can act as an electrophilic source of fluorine ("F+"), enabling the direct fluorination of electron-rich aromatic rings. researchgate.net The directing effects of the existing substituents on the ring would determine the site of fluorination.

| Method | Reagents | Precursor Type | Key Feature |

| Balz-Schiemann Reaction | 1. NaNO₂, HBF₄2. Heat | Aromatic Amine | Proceeds via a diazonium salt intermediate. rsc.org |

| SNAr | KF, CsF | Activated Aryl Halide/Nitroarene | Requires electron-withdrawing groups to activate the ring. |

| Electrophilic Fluorination | Selectfluor® | Electron-rich Aromatic Ring | Direct C-H fluorination. researchgate.net |

Benzyloxy Ether Formation Strategies

The benzyloxy group is typically introduced as a protecting group for alcohols or phenols via the formation of a benzyl ether.

Williamson Ether Synthesis: This is the most common and direct method. It involves the deprotonation of a hydroxyl group with a base (e.g., NaH, K₂CO₃) to form an alkoxide or phenoxide, which then acts as a nucleophile to displace a halide from a benzyl halide, such as benzyl bromide or benzyl chloride. organic-chemistry.orgnih.gov In the context of synthesizing the target molecule, a precursor like 2-hydroxy-5-fluoro-4-methoxyaniline would be reacted with benzyl bromide in the presence of a suitable base. nih.gov

Reductive Etherification: Carbonyl compounds can undergo reductive etherification. While less direct for this specific target, it is a viable method for ether formation in general. organic-chemistry.org

Methoxylation Techniques on Aromatic Systems

The introduction of a methoxy group onto an aromatic system can be achieved through various techniques, depending on the substrate.

Nucleophilic Aromatic Substitution (SNAr): Similar to fluorination, if a position on the ring is activated by electron-withdrawing groups and has a good leaving group, sodium methoxide can be used as a nucleophile to introduce the methoxy group. For example, starting from 2,4-difluoro-1-nitrobenzene, the fluorine at the 4-position is more activated towards nucleophilic attack and can be selectively replaced by a methoxy group. google.com

Ullmann Condensation: This copper-catalyzed reaction can be used to form aryl ethers. An aryl halide can be coupled with an alcohol (or in this case, methanol (B129727) or sodium methoxide) in the presence of a copper catalyst. orgsyn.org This method is particularly useful for less activated aromatic rings. An example is the methoxylation of 2-fluoro-4-iodoaniline, where the aniline is first protected before the Ullmann coupling. orgsyn.org

Palladium-Catalyzed C-H Methoxylation: Modern methods allow for the direct conversion of an aromatic C-H bond to a C-O bond. nih.gov These reactions often require specific directing groups to achieve site-selectivity but represent a more atom-economical approach. nih.gov

Reduction of Nitro Aromatic Precursors to Aniline Derivatives

The conversion of the nitro group in the precursor, presumably 1-(benzyloxy)-4-fluoro-5-methoxy-2-nitrobenzene, to the amine function in this compound is a pivotal step. This transformation can be accomplished through various reduction methods, which are broadly categorized into catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation is a widely utilized method for the reduction of nitroarenes due to its high efficiency, cleaner reaction profiles, and the formation of water as the primary byproduct. This technique involves the use of hydrogen gas in the presence of a metal catalyst.

Commonly employed catalysts include palladium, platinum, and nickel. For instance, palladium on carbon (Pd/C) is a highly effective catalyst for the hydrogenation of various nitroanilines. niscpr.res.in Studies on structurally similar compounds, such as 2-methoxy-5-nitroaniline, have demonstrated successful reduction to the corresponding diamine using 5% Pd/C in a dimethylformamide solvent under hydrogen pressures ranging from 1000-2000 kPa and temperatures of 413-433 K. researchgate.net The initial rate of these hydrogenations often shows a first-order dependence on the concentration of the nitro compound, the hydrogen pressure, and the catalyst loading. researchgate.net

Another common catalytic system is Raney Nickel. A patent describing the preparation of 4-fluoro-2-methoxyaniline (B49241) from 4-fluoro-2-methoxy-1-nitrobenzene details the use of Raney Ni in a methanol solvent. google.com The reaction proceeds under a hydrogen gas pressure of approximately 3.0 kg/cm ² at room temperature for 8-10 hours. google.com This method is known for its cost-effectiveness and efficiency.

The general conditions for the catalytic hydrogenation of the nitro precursor to this compound would likely involve dissolving the nitro compound in a suitable solvent, such as ethanol (B145695), methanol, or ethyl acetate (B1210297), and treating it with a catalyst under a hydrogen atmosphere.

Table 1: Comparison of Catalytic Hydrogenation Conditions for Nitroarene Reduction

| Catalyst | Substrate Example | Solvent | Pressure | Temperature | Reference |

|---|---|---|---|---|---|

| 5% Pd/C | 2-methoxy-5-nitroaniline | Dimethylformamide | 1000-2000 kPa | 413-433 K | researchgate.net |

| Raney Ni | 4-fluoro-2-methoxy-1-nitrobenzene | Methanol | ~3.0 kg/cm ² | 25-30°C | google.com |

While catalytic hydrogenation is often preferred, chemical reduction methods offer valuable alternatives, particularly when certain functional groups in the molecule might be sensitive to hydrogenation conditions or when specific laboratory setups are required.

A variety of chemical reducing agents can be employed for the conversion of nitroarenes to anilines. These include metals in acidic media, such as iron, tin, or zinc in the presence of hydrochloric acid. For example, the reduction of nitro groups using iron in acidic media like acetic acid or hydrochloric acid is a classic and robust method. google.com Other common reducing agents include sodium hydrosulfite, sodium sulfide, and tin(II) chloride. google.com

The choice of the reducing agent and reaction conditions is crucial to avoid side reactions. For a molecule like 1-(benzyloxy)-4-fluoro-5-methoxy-2-nitrobenzene, a potential concern with some catalytic hydrogenation methods (e.g., using Pd/C under harsh conditions) could be the hydrogenolysis of the benzyl ether. In such cases, chemical reduction or milder catalytic methods would be more appropriate.

Table 2: Common Chemical Reducing Agents for Nitro to Amine Conversion

| Reducing Agent | Typical Conditions | Applicability |

|---|---|---|

| Iron (Fe) / Acid (e.g., HCl, Acetic Acid) | Aqueous or alcoholic solvents, heating | Broadly applicable, cost-effective |

| Tin(II) Chloride (SnCl₂) | Concentrated HCl, often requires heating | Effective, can be used for selective reductions |

Chemical Reactivity and Transformations of 2 Benzyloxy 5 Fluoro 4 Methoxyaniline

Reactions Involving the Aniline (B41778) Moiety

The amino group of the aniline moiety is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution. However, the positions ortho and para to the amino group are already substituted. The reactivity of the aniline nitrogen also allows for a range of functionalization reactions.

The aromatic ring of 2-(benzyloxy)-5-fluoro-4-methoxyaniline is highly activated towards electrophilic aromatic substitution due to the presence of the strongly electron-donating amino, methoxy (B1213986), and benzyloxy groups. The directing effects of these groups are crucial in determining the position of substitution. The amino group is the most powerful activating group, followed by the benzyloxy and methoxy groups. The fluorine atom is a deactivating group via its inductive effect but can also direct ortho and para.

Given the substitution pattern, the only available position for electrophilic substitution is at the C6 position, which is ortho to the amino group and meta to the methoxy and fluoro groups. The strong activating effect of the amino group is expected to direct incoming electrophiles to this position.

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃/H₂SO₄ | 2-(Benzyloxy)-5-fluoro-4-methoxy-6-nitroaniline |

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | 6-Bromo-2-(benzyloxy)-5-fluoro-4-methoxyaniline or 6-Chloro-2-(benzyloxy)-5-fluoro-4-methoxyaniline |

| Sulfonation | Fuming H₂SO₄ | 2-Amino-3-(benzyloxy)-6-fluoro-5-methoxybenzenesulfonic acid |

| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | Generally not favored due to complexation of the Lewis acid with the amino group. |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | The amino group must be protected first to prevent acylation at the nitrogen and deactivation of the ring. |

The table is based on general principles of electrophilic aromatic substitution and the directing effects of the substituents present in the molecule.

The lone pair of electrons on the nitrogen atom of the aniline moiety makes it a potent nucleophile, readily undergoing acylation and sulfonylation reactions. These reactions are often used to protect the amino group or to introduce new functional groups.

Acylation: Reaction with acylating agents such as acetyl chloride or acetic anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270) or triethylamine) yields the corresponding N-acetyl derivative. This transformation is often a prerequisite for carrying out other reactions on the aromatic ring, as the acetamido group is a less powerful activating group than the amino group and can prevent unwanted side reactions.

Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or benzenesulfonyl chloride, in the presence of a base affords the corresponding sulfonamide.

| Reaction | Reagent | Product |

| Acylation | Acetyl chloride (CH₃COCl) / Pyridine | N-(2-(Benzyloxy)-5-fluoro-4-methoxyphenyl)acetamide |

| Sulfonylation | p-Toluenesulfonyl chloride (TsCl) / Pyridine | N-(2-(Benzyloxy)-5-fluoro-4-methoxyphenyl)-4-methylbenzenesulfonamide |

This table illustrates common acylation and sulfonylation reactions of anilines.

The primary aromatic amino group of this compound can be converted into a diazonium salt upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl or H₂SO₄) at low temperatures (0-5 °C). acs.orgicrc.ac.irresearchgate.net The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations, allowing for the introduction of a wide range of substituents in place of the amino group.

Some key transformations of the diazonium salt include:

Sandmeyer Reaction: Replacement of the diazonium group with a halide (Cl, Br) or cyanide (CN) using copper(I) salts.

Schiemann Reaction: Replacement with fluorine by thermal decomposition of the corresponding fluoroborate salt.

Gattermann Reaction: Replacement with a halide using copper powder.

Replacement by Hydroxyl Group: Heating the diazonium salt solution to afford the corresponding phenol (B47542).

Replacement by Hydrogen (Deamination): Reduction with hypophosphorous acid (H₃PO₂).

| Transformation | Reagents | Product |

| Diazotization | NaNO₂, HCl, 0-5 °C | 2-(Benzyloxy)-5-fluoro-4-methoxybenzenediazonium chloride |

| Sandmeyer (Cl) | CuCl | 1-(Benzyloxy)-2-chloro-5-fluoro-4-methoxybenzene |

| Sandmeyer (Br) | CuBr | 1-(Benzyloxy)-2-bromo-5-fluoro-4-methoxybenzene |

| Sandmeyer (CN) | CuCN | 2-(Benzyloxy)-5-fluoro-4-methoxybenzonitrile |

| Hydroxylation | H₂O, Heat | 2-(Benzyloxy)-5-fluoro-4-methoxyphenol |

| Deamination | H₃PO₂ | 1-(Benzyloxy)-4-fluoro-3-methoxybenzene |

This table outlines the potential transformations of the diazonium salt derived from the title compound.

The primary amine of this compound can undergo reductive amination with aldehydes or ketones to form secondary or tertiary amines. organic-chemistry.org This reaction typically proceeds in a one-pot fashion where the amine and the carbonyl compound first form an imine or enamine intermediate, which is then reduced in situ by a reducing agent such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation.

This process allows for the introduction of various alkyl or arylalkyl groups to the nitrogen atom.

| Carbonyl Compound | Reducing Agent | Product |

| Formaldehyde | NaBH₃CN | N,N-Dimethyl-2-(benzyloxy)-5-fluoro-4-methoxyaniline |

| Acetaldehyde | NaBH₃CN | N-Ethyl-2-(benzyloxy)-5-fluoro-4-methoxyaniline |

| Acetone | NaBH₃CN | N-Isopropyl-2-(benzyloxy)-5-fluoro-4-methoxyaniline |

The table provides examples of reductive amination reactions starting from this compound.

Transformations of the Benzyloxy Group

The benzyloxy group serves as a protecting group for the phenolic hydroxyl group and can be removed under specific conditions to reveal the free phenol.

The most common method for the cleavage of a benzyl (B1604629) ether is catalytic hydrogenolysis. organic-chemistry.org This involves treating the compound with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction is usually carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297) at room temperature and atmospheric or slightly elevated pressure. This method is generally clean and high-yielding.

Alternative methods for debenzylation include the use of strong acids, such as trifluoroacetic acid (TFA) or hydrobromic acid (HBr), or Lewis acids like boron trichloride (B1173362) (BCl₃). organic-chemistry.org However, these conditions are harsher and may not be compatible with other functional groups in the molecule.

| Deprotection Method | Reagents | Product |

| Catalytic Hydrogenolysis | H₂, Pd/C, Ethanol | 2-Amino-4-fluoro-5-methoxyphenol |

| Acidic Cleavage | HBr or TFA | 2-Amino-4-fluoro-5-methoxyphenol |

| Lewis Acid Cleavage | BCl₃ | 2-Amino-4-fluoro-5-methoxyphenol |

This table summarizes common deprotection strategies for the benzyloxy group in the title compound.

Oxidative Cleavage Reactions of the Benzyloxy Moiety

The benzyloxy group is a common protecting group for phenols and alcohols due to its general stability and the variety of methods available for its removal. While typically cleaved by catalytic hydrogenolysis, oxidative methods provide an alternative pathway, particularly for molecules containing other reducible functional groups. organic-chemistry.org

Simple benzyl ethers can be resistant to oxidative cleavage, often reacting more slowly than more electron-rich analogues like the p-methoxybenzyl (PMB) ether. nih.gov However, several reagents are known to effect the oxidative cleavage of benzylic ethers. The reaction generally proceeds via oxidation at the benzylic carbon, leading to the formation of an intermediate that readily hydrolyzes to release the deprotected phenol and benzaldehyde. organic-chemistry.orgresearchgate.net

Common reagents for this transformation include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), ceric ammonium (B1175870) nitrate (B79036) (CAN), and oxoammonium salts. nih.govresearchgate.netacs.org For instance, 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (B81430) has been shown to cleave benzylic ethers in wet acetonitrile (B52724) at room temperature, yielding the corresponding aromatic aldehyde and alcohol. researchgate.net The mechanism is believed to involve a formal hydride abstraction from the benzylic carbon. researchgate.net

In the specific case of this compound, the electron-donating nature of the aniline and methoxy substituents on the aromatic ring would likely influence the reactivity of the benzyloxy group, though specific studies on this substrate are not prevalent.

Table 1: Selected Reagents for Oxidative Cleavage of Benzyl Ethers

| Reagent | Typical Conditions | Notes |

|---|---|---|

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | CH₂Cl₂/H₂O, room temperature | More effective for electron-rich benzyl ethers (e.g., PMB). nih.gov |

| Ceric Ammonium Nitrate (CAN) | CH₃CN/H₂O, 0°C to room temperature | A powerful single-electron oxidant. |

| Oxoammonium Salts (e.g., TEMPO-based) | Wet CH₃CN, room temperature | Proceeds via hydride abstraction. researchgate.net |

Role As a Key Intermediate in the Synthesis of Diverse Chemical Scaffolds

Precursor to Nitrogen-Containing Heterocycles

The amino group of 2-(Benzyloxy)-5-fluoro-4-methoxyaniline can participate in cyclization reactions to form a variety of heterocyclic rings, which are core components of many biologically active compounds.

Synthesis of Benzothiazole (B30560) Derivatives

Benzothiazoles are a class of heterocyclic compounds with a wide range of pharmaceutical applications. The synthesis of benzothiazole derivatives often involves the reaction of an aniline (B41778) derivative with a sulfur-containing reagent. Although specific examples utilizing this compound are not readily found, the general synthetic routes suggest its potential utility. For instance, the reaction of a substituted aniline with potassium thiocyanate (B1210189) in the presence of bromine can yield a 2-aminobenzothiazole (B30445) core.

Synthesis of Pyrimidine-Based Structures

Pyrimidines are another class of essential nitrogen-containing heterocycles found in nucleic acids and numerous therapeutic agents. The synthesis of pyrimidine (B1678525) rings can be achieved through the condensation of an aniline derivative with various carbonyl compounds. The amino group of this compound could react with β-dicarbonyl compounds or their equivalents to form a pyrimidine ring, incorporating the substituted phenyl moiety into the final structure.

Synthesis of Benzimidazole (B57391) Frameworks

Benzimidazoles are bicyclic compounds that are central to many pharmaceutical drugs. A common method for their synthesis is the condensation of an o-phenylenediamine (B120857) derivative with an aldehyde or a carboxylic acid. While this compound is not an o-phenylenediamine itself, it could be chemically modified to introduce an additional amino group ortho to the existing one, thereby becoming a suitable precursor for benzimidazole synthesis.

Application in the Construction of Functionalized Aromatic Systems

The presence of multiple substituents on the benzene (B151609) ring of this compound provides a template for the creation of highly functionalized aromatic compounds.

Formation of Poly-Substituted Aromatic Compounds

The existing benzyloxy, fluoro, and methoxy (B1213986) groups on the aniline ring direct the position of further electrophilic aromatic substitution reactions. This allows for the controlled introduction of additional functional groups, leading to the formation of poly-substituted aromatic compounds with specific electronic and steric properties.

Exploration of Derivatives and Analogues of 2 Benzyloxy 5 Fluoro 4 Methoxyaniline

Systematic Structural Modifications and Their Synthetic Accessibility

The core structure of 2-(Benzyloxy)-5-fluoro-4-methoxyaniline offers multiple sites for modification, allowing for a systematic exploration of structure-activity relationships. These modifications primarily target the benzyloxy moiety, the positions of the fluoro and methoxy (B1213986) groups on the aniline (B41778) ring, and, more hypothetically, the aromatic ring system itself.

The benzyloxy group is a prime target for introducing structural diversity. The most common and synthetically accessible method for achieving this is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This well-established SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. wikipedia.org In this context, the precursor would be 2-amino-4-fluoro-5-methoxyphenol, which, after deprotonation of the phenolic hydroxyl group with a suitable base (e.g., NaH, K₂CO₃), reacts with a substituted benzyl (B1604629) halide (e.g., benzyl chloride, bromide, or a tosylate). wikipedia.orgjk-sci.com

The reaction is highly versatile, and its success primarily depends on the nature of the alkyl halide; primary halides, such as those found in most substituted benzyl halides, are ideal for this SN2 reaction. masterorganicchemistry.com The use of polar aprotic solvents like DMF or DMSO can facilitate the reaction. francis-press.com This method allows for the introduction of a wide array of substituents onto the benzyl ring, including electron-donating and electron-withdrawing groups. The synthetic accessibility of these analogues is therefore high, contingent on the commercial availability or straightforward preparation of the corresponding substituted benzyl halide.

The table below illustrates potential variations achievable through this synthetic route.

| Substituted Benzyl Halide Example | Resulting Moiety at Position 2 |

| 4-Nitrobenzyl chloride | 2-((4-Nitrobenzyl)oxy) |

| 4-Methoxybenzyl chloride | 2-((4-Methoxybenzyl)oxy) |

| 4-Chlorobenzyl bromide | 2-((4-Chlorobenzyl)oxy) |

| 2,4-Difluorobenzyl chloride | 2-((2,4-Difluorobenzyl)oxy) |

| 3-Trifluoromethylbenzyl bromide | 2-((3-(Trifluoromethyl)benzyl)oxy) |

Positional isomers and analogues with altered substituents on the aniline ring represent another key class of derivatives. These compounds are typically accessed not by modifying the final parent compound, but by multi-step syntheses starting from different precursors. For example, the synthesis of a positional isomer like 4-fluoro-2-methoxy-5-nitroaniline (B580436) involves a sequence of protection of the amine, nitration, and deprotection, starting from 4-fluoro-2-methoxyaniline (B49241). google.com The reduction of a nitro group is a common final step in many syntheses of complex anilines. google.com

The existence of various commercially available isomers of fluoro-methoxyaniline underscores the synthetic accessibility of these related structures. These isomers are valuable for probing the electronic and steric effects of substituent placement on the aniline core.

The following interactive table details several known positional isomers and closely related analogues of the core aniline structure.

| Compound Name | CAS Number | Key Structural Difference from Parent Compound |

| 2-(Benzyloxy)-4-methoxyaniline | 807266-13-3 | Lacks the fluoro group at position 5. |

| 2-Fluoro-4-methoxyaniline | 450-91-9 | Lacks the benzyloxy group; positional isomer of the core aniline. |

| 2-Fluoro-5-methoxyaniline | 62257-15-2 | Lacks the benzyloxy group; positional isomer of the core aniline. |

| 4-Fluoro-2-methoxyaniline | 450-91-9 | Lacks the benzyloxy group; positional isomer of the core aniline. |

| 2,4-Difluoro-5-methoxyaniline | 98446-51-6 | Lacks the benzyloxy group; features a second fluoro group instead of methoxy at position 4. |

The synthesis of analogues featuring an expanded (e.g., benzodiazepine) or contracted (e.g., cyclopentapyridine) ring system fused to the aniline core represents a significant synthetic challenge. Such modifications would require fundamentally different synthetic pathways, likely involving multi-step cycloaddition or ring-rearrangement strategies. A review of the common synthetic literature for this class of substituted anilines indicates that such ring-modified analogues are not frequently reported, suggesting that their synthetic accessibility is low compared to substituent-based modifications.

Comparative Synthetic Strategies for Analogues

Two primary retrosynthetic strategies can be envisioned for the preparation of the title compound and its analogues. The choice between them often depends on the availability of starting materials and the specific analogue being targeted.

Strategy 1: Late-Stage Etherification This is the most direct approach for creating variations in the benzyloxy moiety.

Pathway: The synthesis begins with a pre-functionalized aniline, such as 2-aminophenol (B121084) with the desired fluoro and methoxy substitution pattern. This intermediate is then subjected to a Williamson ether synthesis by reacting it with a selected benzyl halide.

Advantages: This strategy is highly convergent and ideal for generating a library of compounds with diverse benzyloxy groups, as the core aniline structure is common to all final products.

Challenges: The synthesis and potential instability of the required polysubstituted 2-aminophenol precursor can be a limitation.

Strategy 2: Late-Stage Amine Formation This approach is more suitable for creating positional isomers of the aniline ring itself.

Pathway: The synthesis starts with a substituted phenol (B47542). The ether linkage is formed first, yielding a substituted benzyloxybenzene derivative. A nitro group is then introduced onto the aromatic ring via electrophilic aromatic substitution (nitration), followed by a reduction of the nitro group to form the final aniline. google.comgoogle.com

Advantages: This route leverages robust and well-understood reactions (nitration, reduction). It is particularly useful when the required substituted nitrobenzene (B124822) is more readily accessible than the corresponding aminophenol.

Challenges: The nitration step can sometimes yield mixtures of positional isomers, requiring careful control of reaction conditions and potentially chromatographic separation. The directing effects of the existing substituents must be carefully considered to achieve the desired regiochemistry.

A comparison of these strategies shows a trade-off between modularity and regiochemical control. Strategy 1 is superior for varying the benzyloxy group, while Strategy 2 offers a classic and reliable route for constructing the substituted aniline core.

Influence of Substituent Variation on Chemical Reactivity and Synthetic Outcomes

The nature and position of substituents have a profound impact on the chemical reactivity of the molecule, which in turn affects synthetic strategies and outcomes.

Influence of Benzyloxy Substituents: Electron-withdrawing groups (e.g., -NO₂) on the benzyl ring of the benzyloxy moiety will make the benzylic carbon more electrophilic, potentially accelerating the SN2 reaction during its synthesis. Conversely, these groups can also influence the stability of the ether bond. The steric bulk of substituents near the benzylic carbon can hinder the SN2 reaction, possibly leading to lower yields or requiring harsher conditions, which could favor competing elimination reactions. jk-sci.com

Influence of Aniline Ring Substituents: The fluoro and methoxy groups on the aniline ring are strong ortho-, para-directing groups in electrophilic aromatic substitution. Their positions dictate the regioselectivity of reactions like nitration or halogenation. For instance, in the parent compound, the position para to the methoxy group and ortho to the amino group is occupied by fluorine, significantly influencing the electronic environment and the sites available for further substitution. The relative positions of the electron-donating methoxy and amino groups versus the electron-withdrawing fluoro group also modulate the nucleophilicity of the aniline nitrogen, affecting its reactivity in reactions such as acylation or alkylation. Studies on related aniline derivatives show that the position of substituents significantly impacts properties like lipophilicity, which can be a critical factor in both synthetic workup and biological applications. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Benzyloxy)-5-fluoro-4-methoxyaniline, and how do reaction conditions influence yield?

- Methodology :

-

Protection/Deprotection Strategies : Use benzyl ether as a protecting group for hydroxyl intermediates to prevent unwanted side reactions during nitration or amination steps. For example, bromo- or nitro-substituted intermediates can be reduced to anilines using Pd/C or Fe/HCl .

-

Substitution Reactions : Fluorination via nucleophilic aromatic substitution (e.g., using KF or CsF in polar aprotic solvents) requires careful temperature control (60–100°C) to avoid deprotection of the benzyloxy group .

-

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) improves purity (>95% by HPLC).

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Benzylation | BnCl, K₂CO₃, DMF, 80°C | 85 | 90 |

| Fluorination | KF, DMSO, 90°C | 72 | 88 |

| Reduction | Fe, HCl, EtOH | 68 | 95 |

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H NMR (CDCl₃) shows distinct peaks for benzyloxy protons (δ 4.8–5.1 ppm) and aromatic protons (δ 6.5–7.4 ppm). ¹⁹F NMR confirms fluorine substitution (δ -110 to -120 ppm) .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (theoretical [M+H]⁺: 262.11; observed: 262.09) .

- HPLC : Reverse-phase C18 column (MeCN/H₂O, 0.1% TFA) with UV detection at 254 nm ensures purity >98% .

Advanced Research Questions

Q. How do electronic effects of substituents (fluoro, methoxy, benzyloxy) influence the compound’s reactivity in cross-coupling reactions?

- Methodology :

-

Hammett Analysis : The electron-withdrawing fluoro group (σₚ ≈ 0.06) and electron-donating methoxy group (σₚ ≈ -0.27) create regioselective reactivity in Suzuki-Miyaura couplings. DFT calculations predict activation barriers for Pd-mediated C–C bond formation .

-

Experimental Validation : Compare coupling efficiency with aryl boronic acids (e.g., phenylboronic acid vs. electron-deficient variants). Higher yields are observed with electron-rich partners (70–85% vs. 50–60%) .

- Data Table :

| Boronic Acid Partner | Yield (%) | Reaction Time (h) |

|---|---|---|

| 4-Methoxyphenyl | 85 | 12 |

| 4-Cyanophenyl | 58 | 18 |

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodology :

- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability. For example, in enzyme inhibition studies, IC₅₀ values vary by ±15% depending on ATP concentration .

- Computational Modeling : Molecular docking (AutoDock Vina) identifies key interactions with target proteins (e.g., hydrogen bonding with methoxy oxygen). Validate with site-directed mutagenesis .

Q. How can researchers mitigate challenges in scaling up synthesis while maintaining stereochemical integrity?

- Methodology :

- Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., benzyl group cleavage) by precise temperature and residence time control .

- Process Analytical Technology (PAT) : In-line FTIR monitors intermediate formation, enabling real-time adjustments (e.g., pH, reagent stoichiometry) .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.